N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a unique hybrid architecture combining a cycloheptathiazole ring system, a pyridazinone moiety substituted with a 4-methoxyphenyl group, and an acetamide linker. The pyridazinone ring, a known pharmacophore, may confer hydrogen-bonding capabilities critical for target engagement . Structural analogs of this compound often vary in heterocyclic systems or substituents, leading to divergent physicochemical and pharmacological profiles.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-28-15-9-7-14(8-10-15)16-11-12-20(27)25(24-16)13-19(26)23-21-22-17-5-3-2-4-6-18(17)29-21/h7-12H,2-6,13H2,1H3,(H,22,23,26) |
InChI Key |
KSEBCAWJVLGROV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Cycloheptathiazole Ring: Starting with a suitable precursor, such as a cycloheptanone derivative, the thiazole ring is introduced through a cyclization reaction with a thioamide.
Pyridazinone Synthesis: The pyridazinone moiety is synthesized separately, often starting from a substituted phenylhydrazine and an appropriate diketone.
Coupling Reaction: The final step involves coupling the cycloheptathiazole and pyridazinone intermediates through a condensation reaction, typically under acidic or basic conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials include thiazole derivatives and pyridazine compounds. The synthesis process often requires careful control of reaction conditions to ensure the correct formation of the desired compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Studies : In vitro studies have demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Spectrum of Activity : It shows effectiveness against a range of bacteria and fungi.
- Research Findings : In one study, derivatives were tested against standard strains like Escherichia coli and Staphylococcus aureus, showing inhibitory effects at low concentrations.
Drug Development
The unique structural features of this compound make it a candidate for drug development.
| Application Area | Potential Benefits |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against bacterial and fungal infections |
| Neuroprotective | Potential to protect neurons from degeneration |
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapy. Studies focusing on:
- Cell Signaling Pathways : Investigating how the compound interacts with specific receptors or enzymes involved in disease processes.
Clinical Trials
Further research is necessary to evaluate the safety and efficacy of this compound in clinical settings.
Structural Modifications
Chemical modifications may enhance its biological activity or reduce toxicity. Structure–activity relationship (SAR) studies will be essential in optimizing this compound for therapeutic use.
Mechanism of Action
The mechanism by which N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to active sites or allosteric sites.
Receptors: Interaction with cellular receptors, potentially altering signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
N-[(2Z)-3,4,5,6,7,8-Hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (CAS 1282118-13-1)
- Key Difference : Replaces the 4-methoxyphenyl group with a thiophen-2-yl substituent.
- The smaller size of thiophene may reduce steric hindrance in target binding .
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1797698-63-5)
- Key Difference : Substitutes the cycloheptathiazole with a thiazoloazepin ring.
- This modification may affect membrane permeability and pharmacokinetic profiles .
Substituent Variations in Pyridazinone/Acetamide Derivatives
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
- Key Difference: Incorporates a triazinoquinazoline-thioacetamide system instead of pyridazinone.
- The thioether linker increases lipophilicity compared to the oxygen-based acetamide .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Difference : Features a triazole-naphthalene hybrid and a 4-chlorophenyl group.
- Impact : The naphthalene group augments hydrophobic interactions, while the chloro substituent may enhance electrophilic character, influencing reactivity in nucleophilic environments .
Implications for Drug Development
The target compound’s 4-methoxyphenyl group may offer improved metabolic stability over thiophene analogs , while its cycloheptathiazole core could provide greater conformational rigidity compared to thiazoloazepin derivatives . However, the lack of biological data in the evidence limits direct efficacy comparisons. Triazinoquinazoline analogs (e.g., 4.8) demonstrate high synthetic yields and structural robustness, suggesting avenues for optimizing the target compound’s synthesis .
Biological Activity
The compound N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thiazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
Anticonvulsant Activity
Recent studies have shown that derivatives of similar structural frameworks exhibit significant anticonvulsant properties. For instance, compounds with benzyl and thiazole functionalities have demonstrated pronounced activity in animal models of seizures. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Antimicrobial Activity
Compounds with thiazole rings have been reported to possess antimicrobial properties. For example, certain thiazole derivatives exhibited moderate antibacterial activity against various strains of bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions .
Anticancer Activity
There is emerging evidence suggesting that compounds similar to the target molecule may inhibit cancer cell proliferation. The presence of the pyridazine moiety has been linked to the inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant effects of structurally related compounds, it was found that certain derivatives showed an effective dose (ED50) lower than that of established anticonvulsants like phenobarbital. This suggests a potential for developing new treatments for epilepsy based on these structures .
Study 2: Antimicrobial Efficacy
A series of thiazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Research Findings
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the cycloheptathiazole core followed by coupling with the pyridazinone-acetamide moiety. Key steps include:
- Cyclization : Use thionyl chloride (SOCl₂) or other chlorinating agents to form the thiazole ring, ensuring temperature control (60–80°C) and anhydrous conditions to prevent side reactions .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the cycloheptathiazole and pyridazinone-acetamide groups .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate the final product. Purity should exceed 95%, verified by LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxyphenyl group in target binding?
Answer:
SAR studies should systematically modify the 4-methoxyphenyl substituent and assess biological activity (e.g., enzyme inhibition assays):
- Substituent Variations : Synthesize analogs with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-tert-butylphenyl) to probe steric and electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) to targets like kinases or GPCRs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interaction energies of analogs with active site residues .
Basic: What analytical techniques are essential for confirming the compound’s structural identity?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the Z-configuration of the cycloheptathiazole-ylidene group (δ 7.2–7.5 ppm for olefinic protons) and the pyridazinone carbonyl signal (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 483.1521) with <5 ppm error .
- IR Spectroscopy : Identify characteristic bands for amide C=O (1650–1700 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) .
Advanced: How can contradictions in biological activity data between in vitro and cell-based assays be resolved?
Answer:
- Assay Optimization : Test solubility in DMSO/PBS mixtures and confirm compound stability via LC-MS over 24-hour incubations .
- Off-Target Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify non-specific interactions that may explain discrepancies .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to assess if rapid metabolism reduces cellular efficacy .
Basic: What are the critical functional groups influencing this compound’s reactivity?
Answer:
- Thiazole-ylidene : Participates in [2+2] cycloadditions or nucleophilic attacks due to its electron-deficient nature .
- Pyridazinone C=O : Reacts with hydrazines to form hydrazones or undergoes reduction with NaBH4 to yield diols .
- Acetamide NH : Engages in hydrogen bonding with biological targets, confirmed by X-ray crystallography of analogous compounds .
Advanced: What methodologies are recommended for studying its interaction with human serum albumin (HSA)?
Answer:
- Fluorescence Quenching : Measure HSA fluorescence emission (λex = 280 nm) upon titration with the compound to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
- Circular Dichroism (CD) : Monitor changes in HSA’s α-helical content (208–222 nm) to assess structural perturbations .
- Molecular Dynamics Simulations : Use GROMACS to model HSA-compound interactions over 100 ns trajectories, focusing on Sudlow’s Site I .
Basic: How can researchers mitigate degradation during long-term storage?
Answer:
- Storage Conditions : Store lyophilized powder at -80°C under argon to prevent oxidation/hydrolysis. For solutions, use deuterated DMSO to avoid freeze-thaw cycles .
- Stability Monitoring : Perform monthly LC-MS checks for degradation products (e.g., hydrolyzed amide or oxidized thiazole) .
Advanced: What in vivo pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- Bioavailability : Calculate oral bioavailability (%) using AUC0–24h from plasma concentration-time curves after IV and oral dosing in rodents .
- Half-Life (t1/2) : Determine via non-compartmental analysis (WinNonlin) to guide dosing frequency .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) to assess accumulation in target organs (e.g., liver, brain) .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Use ethyl acetate/hexane (3:1) for slow evaporation, yielding needle-like crystals suitable for X-ray diffraction .
- For polar impurities, employ methanol/water (7:3) with gradual cooling (4°C/hour) .
Advanced: How can computational methods predict off-target toxicity?
Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to compare the compound’s pharmacophore against databases like ChEMBL for overlap with known toxicophores .
- ADMET Prediction : Apply QikProp to estimate hERG inhibition (pIC50 >5 indicates cardiac risk) and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
